molecular formula C7H8BrNO B2737325 3-(2-Bromoethoxy)pyridine CAS No. 162541-27-7

3-(2-Bromoethoxy)pyridine

Cat. No.: B2737325
CAS No.: 162541-27-7
M. Wt: 202.051
InChI Key: CZDNYGNWQNMKBZ-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)pyridine is a chemical compound with the molecular formula C7H8BrNO. It is a pyridine derivative where a bromoethoxy group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)pyridine typically involves the reaction of pyridine with 2-bromoethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by nucleophilic substitution to attach the bromoethoxy group to the pyridine ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield an aminoethoxy-pyridine derivative .

Scientific Research Applications

3-(2-Bromoethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)pyridine depends on its specific application and the molecular targets involved. Generally, it can act as a building block for molecules that interact with biological targets such as enzymes or receptors. The exact pathways and targets would vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • 2-Bromoethoxybenzene
  • 3-Bromoethoxytoluene
  • 2-Bromoethoxypyridine

Comparison: 3-(2-Bromoethoxy)pyridine is unique due to the presence of the pyridine ring, which imparts different chemical properties compared to benzene or toluene derivatives. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, making it more versatile in chemical reactions and biological applications .

Properties

IUPAC Name

3-(2-bromoethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDNYGNWQNMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162541-27-7
Record name 3-(2-bromoethoxy)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-(pyridin-3-yloxy)-ethanol (200 mg) in 5 mL dichloromethane was cooled to 0° C. and treated with carbon tetrabromide (524 mg) followed by triphenylphosphine (415 mg) portionwise. The reaction mixture was stirred at 0° C. for 30 mins then at room temperature for 45 mins. The volatiles were evaporated and the residue purified by silica gel chromatography eluting with 0-100% EtOAc/pentane to give the title compound (204 mg) as a colourless liquid which was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Three

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